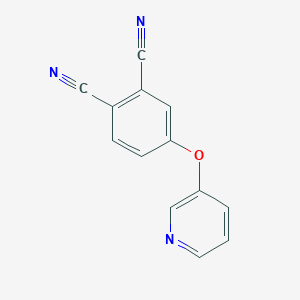
4-(Pyridin-3-yloxy)-phthalonitrile
Overview
Description
4-(Pyridin-3-yloxy)-phthalonitrile (PPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPN is a phthalonitrile derivative that has a pyridine ring attached to it. This compound has been widely studied for its unique properties and potential uses in the field of materials science, organic synthesis, and medicinal chemistry.
Scientific Research Applications
Novel Synthesis and Characterization
4-(Pyridin-3-yloxy)-phthalonitrile and its derivatives have been utilized in the synthesis of novel compounds. For instance, Büşra Mızrak and colleagues synthesized new pyridine derivatives Co(II) phthalocyanines using 4-(4-methylpyridin-2-yloxy) phthalonitrile and 3-(4-methylpyridin-2-yloxy) phthalonitrile (Mızrak, Altındal, & Abdurrahmanoğlu, 2017). Similarly, Şaziye Abdurrahmanoğlu and team used 4-(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yloxy)phthalonitrile to prepare novel Zn(II) phthalocyanines with pyridone substituents (Abdurrahmanoğlu, Canlıca, Mack, & Nyokong, 2018).
Optical and Electronic Properties
Aleyna Çavuş and colleagues explored the nonlinear optical properties of novel 4-(1-(pyridin-4-yl) ethoxyl) substituted double-decker rare earth phthalocyanine complexes (Çavuş, Görk, Erdem, & Özer, 2022). Xu Xiu-zh studied the spectral properties of water-soluble octasubstituted phthalocyaninatozinc, synthesized using a derivative of 4-(Pyridin-3-yloxy)-phthalonitrile (Xiu-zh, 2014).
Luminescent Sensor Development
Xiaolei Zhang and team synthesized Ln-MOFs using 4-(pyridin-3-yloxy)-phthalic acid and found applications in selective sensing materials for Fe3+ ion and Cr2O72- ion (Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu, 2018).
Polymer Chemistry and Material Science
Haifeng Wang and colleagues synthesized a novel vinylpyridine-based phthalonitrile polymer with significant thermal and thermo-oxidative stabilities (Wang, Wang, Guo, Chen, Yu, Ma, Ji, Naito, Zhang, & Zhang, 2018). Zhenjie Xi et al. developed pyridine-containing aromatic phthalonitrile polymers showcasing enhanced thermal properties (Xi, Chen, Yu, Ma, Ji, Naito, Ding, Qu, & Zhang, 2016).
Photochemical Applications
Burak Barut and team synthesized water-soluble derivatives of phthalocyanines using a phthalonitrile compound for applications in photodynamic therapy (PDT) and DNA photodamage studies (Barut, Yalçın, & Demirbaş, 2021).
properties
CAS RN |
93485-73-5 |
|---|---|
Product Name |
4-(Pyridin-3-yloxy)-phthalonitrile |
Molecular Formula |
C13H7N3O |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-pyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H7N3O/c14-7-10-3-4-12(6-11(10)8-15)17-13-2-1-5-16-9-13/h1-6,9H |
InChI Key |
PLUZIFDYUWBQSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


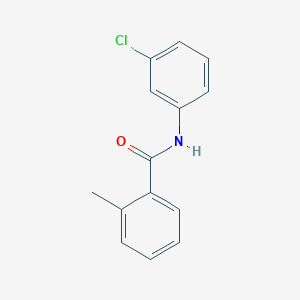
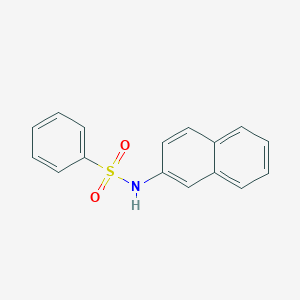
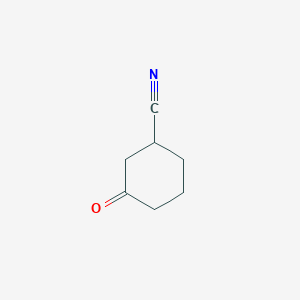
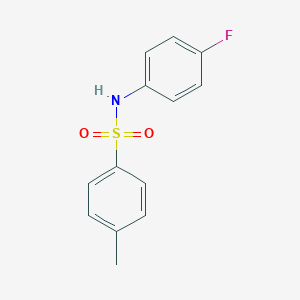


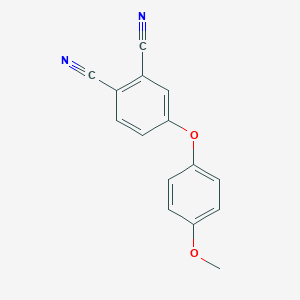
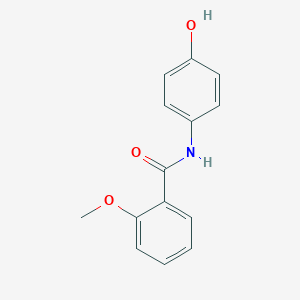
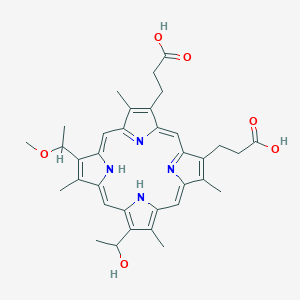
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)

